molecular formula C16H19N3O4 B14783201 3-Ethyl-1-(3-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione

3-Ethyl-1-(3-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione

Cat. No.: B14783201
M. Wt: 317.34 g/mol
InChI Key: BZWBCZOVNBMDND-UHFFFAOYSA-N
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Preparation Methods

Nitraquazone can be synthesized through a series of chemical reactions involving quinazolin-2,4-dione derivatives . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Nitraquazone undergoes several types of chemical reactions, including:

    Oxidation: Nitraquazone can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert nitraquazone into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nitraquazone can undergo substitution reactions where one or more substituents are replaced by other groups. .

Scientific Research Applications

Comparison with Similar Compounds

Nitraquazone is structurally related to other phosphodiesterase inhibitors such as rolipram and xanthine derivatives. it is unique in its ability to selectively inhibit PDE4 without causing the central side effects (e.g., nausea, vomiting, headache) associated with rolipram . Similar compounds include:

Nitraquazone’s unique structure and selective inhibition of PDE4 make it a valuable compound for further research and development in the field of medicinal chemistry.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

3-ethyl-1-(3-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione

InChI

InChI=1S/C16H19N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h5-7,10,13-14H,2-4,8-9H2,1H3

InChI Key

BZWBCZOVNBMDND-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2CCCCC2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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